6-methyl-1H-quinazolin-4-one
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Overview
Description
6-Methyl-1H-quinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of a quinazoline core with a methyl group at the 6th position and a carbonyl group at the 4th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-methyl-1H-quinazolin-4-one typically involves the cyclization of anthranilic acid derivatives. One common method is the reaction of 2-aminobenzamide with acetic anhydride under reflux conditions, leading to the formation of the quinazolinone core . Another approach involves the use of ortho-nitrobenzylamine, which undergoes reduction and cyclization to yield the desired compound .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as copper or palladium may be used to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-1H-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming hydroxyquinazolines.
Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or chlorinating agents like thionyl chloride (SOCl2).
Major Products:
- Quinazoline N-oxides from oxidation.
- Hydroxyquinazolines from reduction.
- Halogenated quinazolines from substitution reactions .
Scientific Research Applications
6-Methyl-1H-quinazolin-4-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-methyl-1H-quinazolin-4-one involves its interaction with specific molecular targets. It can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these enzymes, the compound can disrupt their function, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . Additionally, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and protein function .
Comparison with Similar Compounds
Quinazolin-4-one: Lacks the methyl group at the 6th position, resulting in different biological activities.
2-Methylquinazolin-4-one: Has a methyl group at the 2nd position instead of the 6th, leading to variations in reactivity and potency.
4-Hydroxyquinazoline: Contains a hydroxyl group at the 4th position instead of a carbonyl group, affecting its chemical behavior and applications.
Uniqueness: 6-Methyl-1H-quinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and reactivity. Its methyl group at the 6th position enhances its lipophilicity, allowing better penetration through biological membranes and making it a valuable scaffold in drug design .
Properties
IUPAC Name |
6-methyl-1H-quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6-2-3-8-7(4-6)9(12)11-5-10-8/h2-5H,1H3,(H,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCDXPIFJIVICL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)NC=NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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